N-(diphenylmethyl)-beta-alaninamide

Description

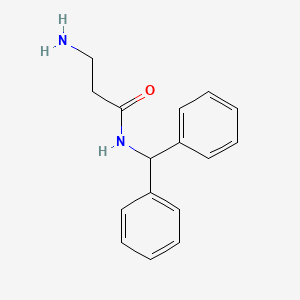

N-(Diphenylmethyl)-beta-alaninamide is a synthetic organic compound characterized by a diphenylmethyl group attached to the nitrogen atom of beta-alaninamide (β-alaninamide). Beta-alaninamide, a derivative of the non-proteinogenic amino acid β-alanine, features a three-carbon chain with an amide group at the terminal position. The diphenylmethyl moiety (C₆H₅)₂CH— introduces significant hydrophobicity and steric bulk, which can influence the compound's solubility, metabolic stability, and interaction with biological targets.

Formation of diphenylmethanol derivatives via Grignard or Friedel-Crafts reactions .

Chlorination of the alcohol to generate a reactive chlorodiphenylmethyl intermediate .

Nucleophilic substitution with beta-alaninamide or its precursor under controlled conditions .

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

3-amino-N-benzhydrylpropanamide |

InChI |

InChI=1S/C16H18N2O/c17-12-11-15(19)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12,17H2,(H,18,19) |

InChI Key |

ZUQBINHIKPEOCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-beta-alaninamide typically involves the reaction of diphenylmethylamine with beta-alanine derivatives under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-beta-alaninamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

N-(diphenylmethyl)-beta-alaninamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-beta-alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(diphenylmethyl)-beta-alaninamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Key Observations

Substituent Impact on Activity: The 2-fluorophenyl and 2-iodophenyl groups in T128 and T136 confer selectivity for connexin 50 (Cx50) inhibition, with IC₅₀ values in the low micromolar range . In contrast, the unsubstituted diphenylmethyl group in this compound may lack this specificity due to the absence of halogen-mediated interactions. Beta-alaninamide vs. Heterocyclic Amines: Beta-alaninamide derivatives (e.g., the inferred compound) are structurally distinct from thiazol-2-amine (T136) or pyrimidin-2-amine (T128) analogues.

Physicochemical Properties: Melting Points: Compounds with halogen substituents (e.g., T109, T136) exhibit higher melting points (>120°C) compared to non-halogenated analogues, likely due to increased molecular symmetry and van der Waals interactions . Lipophilicity: The diphenylmethyl group contributes significantly to hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. Diethyl and methyl substituents (as in ’s compound) further modulate lipophilicity .

Synthetic Accessibility: Triarylmethanes like T128 and T136 are synthesized via chlorination of diphenylmethanol derivatives followed by nucleophilic substitution with heterocyclic amines . Beta-alaninamide derivatives may require optimized conditions to prevent hydrolysis of the amide group during synthesis .

Biological Activity

N-(diphenylmethyl)-beta-alaninamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a diphenylmethyl group attached to a beta-alanine amide backbone. This unique structure contributes to its biological activity, allowing it to interact with various molecular targets.

The mechanism of action for this compound involves its binding to specific enzymes and receptors, which modulates their activity and leads to various biological effects. This modulation can influence signaling pathways related to inflammation, pain, and potentially cancer progression.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, affecting physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Effects : Studies suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Properties : Its interaction with pain pathways indicates potential use in pain management.

- Anticancer Potential : Preliminary studies show promise in inhibiting cancer cell growth, particularly through modulation of signaling pathways involved in tumor progression .

Case Studies

- Anti-inflammatory Activity :

-

Analgesic Effects :

- In animal models, the compound exhibited a reduction in pain responses comparable to established analgesics, indicating its potential as a therapeutic agent for pain relief.

- Anticancer Studies :

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-(diphenylmethyl)-1-phenylethan-1-imine | Similar diphenylmethyl group | Moderate receptor modulation |

| Diphenylmethane | Lacks amide and beta-alanine components | Minimal biological activity |

| Other beta-alanine derivatives | Varying side chains | Diverse pharmacological profiles |

Applications in Research and Industry

This compound has several applications across different fields:

- Medicinal Chemistry : Investigated as a lead compound for developing new anti-inflammatory and analgesic drugs.

- Biochemical Probes : Used in research to study receptor interactions and signaling pathways.

- Pharmaceutical Development : Potential candidate for formulation into therapeutic agents targeting inflammation and pain management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.